molecular formula C18H31O4- B1261498 9-hydroperoxy-(10E,12Z)-octadecadienoate

9-hydroperoxy-(10E,12Z)-octadecadienoate

Cat. No.: B1261498
M. Wt: 311.4 g/mol
InChI Key: JGUNZIWGNMQSBM-ZJHFMPGASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroperoxy-(10E,12Z)-octadecadienoate, also referred to as 9(S)-HPOD or linoleic acid 9-hydroperoxide, is a high-purity, synthetically produced oxylipin derived from the essential fatty acid linoleic acid . As a primary hydroperoxide, it serves as a crucial biosynthetic intermediate and a key molecular marker in the study of lipid peroxidation and oxidative stress pathways . This compound is a central metabolite in the linoleic acid cascade, formed enzymatically by pathways involving cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes, as well as through non-enzymatic free-radical reactions . It is a precursor for a family of biologically active oxidized linoleic acid metabolites (OXLAMs), including the corresponding hydroxy derivative, 9-HODE (9-hydroxy-10(E),12(Z)-octadecadienoic acid) . Research applications for this compound are extensive. It is used as a critical standard in mass spectrometry and chromatography to identify and quantify lipid oxidation products in complex biological samples, such as in studies of in vitro gastrointestinal digestion of foods like European sea bass . Its role as a reactive intermediate makes it invaluable for investigating the mechanisms of oxidative stress in various disease models, including cardiovascular disease, neurodegenerative disorders, and liver steatohepatitis . Furthermore, its metabolites are known to act as ligands and activators of nuclear receptors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which plays a fundamental role in adipocyte differentiation and glucose homeostasis . This product is intended for research purposes only and is not for human consumption. It is supplied as a solution and must be stored at or below -20°C to ensure stability and purity.

Properties

Molecular Formula

C18H31O4-

Molecular Weight

311.4 g/mol

IUPAC Name

(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/p-1/b8-6-,14-11+

InChI Key

JGUNZIWGNMQSBM-ZJHFMPGASA-M

Isomeric SMILES

CCCCC/C=C\C=C\C(CCCCCCCC(=O)[O-])OO

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)[O-])OO

Origin of Product

United States

Scientific Research Applications

Regulation of Platelet Activity

9-Hydroperoxy-(10E,12Z)-octadecadienoate has been identified as a regulator of adenylate cyclase activity in human platelets. Studies indicate that this compound can significantly enhance basal adenylate cyclase activity, suggesting a role in modulating platelet function. This effect is mediated through interactions with prostaglandin receptors, positioning it as a potential therapeutic agent for cardiovascular diseases .

Peroxisome Proliferator-Activated Receptor Activation

This compound activates peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ. The activation of these receptors is crucial for lipid metabolism and inflammation regulation. Research shows that this compound can induce the transcription of PPARγ-inducible genes in monocytes, which may have implications for metabolic disorders and inflammatory diseases .

Role in Pain Perception

The compound has been linked to pain perception through its action on the transient receptor potential vanilloid 1 (TRPV1) receptor. It appears to mediate acute and chronic pain responses in rodent models, suggesting its involvement in pain pathways that may be relevant for developing analgesic therapies .

Food Industry

This compound is found in various food items such as nuts and oils. Its antioxidant properties make it a candidate for enhancing the nutritional profile of food products by potentially reducing oxidative stress during storage and processing .

Functional Foods

Due to its bioactive properties, there is growing interest in incorporating this compound into functional foods aimed at improving cardiovascular health and reducing inflammation .

Plant Metabolite

This compound acts as a plant metabolite involved in stress responses. Its presence has been documented in several plant species, suggesting a role in plant defense mechanisms against pathogens and environmental stressors .

Pest Management

Research indicates that compounds like this compound may influence pest behavior or resistance mechanisms, offering potential applications in sustainable agriculture practices aimed at pest management .

Case Studies

StudyFindingsImplications
Isolation from Glechoma hederacea Identified as a potent regulator of adenylate cyclase activityPotential therapeutic applications for cardiovascular health
Activation of PPARs Induces transcription of PPARγ-inducible genesImplications for obesity and metabolic syndrome management
Pain Perception Studies Mediates pain through TRPV1 receptor activationInsights for developing new analgesics

Chemical Reactions Analysis

Oxidation Reactions

9-HpODE undergoes further oxidation to form secondary products like aldehydes, ketones, and carboxylic acids. This process is central to lipid peroxidation cascades, contributing to oxidative stress-related pathways .

  • Key Pathways :

    • β-Scission : Under oxidative conditions, 9-HpODE decomposes via β-scission of the hydroperoxy group, yielding fragmented products such as aldehydes (e.g., hexanal) and ketones .

    • Ozonolysis : Reacts with ozone to generate ozonides, which cleave to form dicarbonyl compounds .

Reaction Type Reagents/Conditions Major Products
β-ScissionOxygen, metal catalystsAldehydes, ketones
OzonolysisOzone, reductive workupDicarbonyl compounds

Reduction Reactions

The hydroperoxy group in 9-HpODE is readily reduced to a hydroxyl group, forming 9-hydroxyoctadecadienoate (9-HODE), a metabolite implicated in inflammatory responses .

  • Reducing Agents :

    • Sodium borohydride (NaBH₄)

    • Glutathione peroxidase (enzymatic reduction in vivo)

Reagent Conditions Product
Sodium borohydrideRoom temperature, aqueous9-HODE
Glutathione peroxidaseCellular environments9-HODE + H₂O

Substitution Reactions

The hydroperoxy group participates in nucleophilic substitutions, enabling the synthesis of derivatives with modified bioactivity.

  • Examples :

    • Thiol Adducts : Reaction with thiols (e.g., glutathione) forms sulfhydryl conjugates, critical in detoxification pathways .

    • Amine Derivatives : Substitution with amines generates hydroperoxide-amine adducts, studied for their signaling roles .

Nucleophile Conditions Product
GlutathioneNeutral pH, enzymatic catalysisGlutathionyl-HpODE adduct
Primary aminesMild acidic conditionsHydroperoxide-amine derivatives

Decomposition and Rearrangement

9-HpODE is thermally unstable, decomposing into reactive intermediates that propagate lipid peroxidation.

  • Notable Pathways :

    • Hock Rearrangement : Forms epoxyallylic radicals, which dimerize or abstract hydrogen .

    • Homolytic Cleavage : Generates alkoxy radicals, leading to chain-termination products like malondialdehyde .

Process Conditions Outcome
Hock RearrangementHeat, metal ionsEpoxyallylic radicals
Homolytic CleavageUV light, radical initiatorsAlkoxy radicals + termination products

Enzymatic Transformations

Cyclooxygenases (COX-1/COX-2) catalyze the formation of 9-HpODE from linoleic acid, with subsequent reduction to 9-HODE . These enzymes exhibit stereoselectivity, producing predominantly the S-enantiomer in vivo .

Preparation Methods

Enzymatic Synthesis Using Lipoxygenases

Soybean Lipoxygenase (LOX)-Mediated Oxidation

Soybean LOX-1 (EC 1.13.11.12) selectively oxidizes linoleic acid (LA) to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE). However, minor isoforms or modified reaction conditions enable 9-HpODE production:

  • Substrate : Linoleic acid (40 g/L) in borate buffer (pH 9.0).
  • Enzyme : Soybean LOX-1 (4.2 mg/mL).
  • Conditions : 25°C, 2 h, oxygenation.
  • Yield : 95% conversion to 13-HpODE, with <5% 9-HpODE.

Potato Tuber Lipoxygenase

Potato LOX (EC 1.13.11.58) favors 9-HpODE synthesis due to its positional specificity:

  • Substrate : LA emulsified with 1% Tween-80 in phosphate buffer (pH 6.3).
  • Enzyme : Potato LOX (388 μL, 5 kU).
  • Conditions : 20°C, 1 h, under nitrogen.
  • Yield : 85–90% 9-HpODE with 95% purity after HPLC purification.

Microbial Lipoxygenases

Nostoc sp. SAG 25.82 9R-LOX
  • Substrate : α-Linolenic acid (ALA) or LA (40 g/L).
  • Enzyme : Recombinant 9R-LOX (1 g/L).
  • Conditions : 15°C, pH 8.5, 5% acetone, 0.2% Tween 80.
  • Yield : 95% conversion to 9R-HpODE.
Enhygromyxa salina 9S-LOX
  • Substrate : LA (10 mM) in Tris-HCl buffer (pH 7.5).
  • Enzyme : Recombinant Es-9S-LOX (0.5 mg/mL).
  • Conditions : 25°C, 30 min, aerobic.
  • Catalytic Efficiency : $$ k{cat}/Km = 3.94 \, \mu M^{-1} \cdot s^{-1} $$ for LA.

Chemical Synthesis and Autoxidation

Autoxidation Under Controlled Conditions

LA autoxidizes to 9-HpODE and 13-HpODE in a 1:1 ratio under specific conditions:

  • Substrate : Linoleic acid (neat or in oil matrix).
  • Conditions : 40°C, dark, 24 h.
  • Outcome : 10-fold increase in 9-HpODE vs. untreated LA.

Photooxidation with Singlet Oxygen

Singlet oxygen ($$^1O_2$$) generates 9-HpODE non-enzymatically:

  • Light Source : Visible light (400–650 nm).
  • Photosensitizer : Methylene blue (0.1 mM).
  • Substrate : LA in ethanol.
  • Yield : 30–40% 9-HpODE after 2 h.

Purification and Analytical Validation

Chromatographic Separation

  • HPLC : Luna C18 column (250 × 3 mm, 5 μm), methanol/water gradient (50–100% over 20 min), flow rate 0.5 mL/min.
  • Detection : UV at 234 nm (hydroperoxide absorption).
  • Purity : >95% after semipreparative HPLC.

Structural Confirmation

  • NMR : $$ ^1H $$-NMR (500 MHz, acetone-d6): δ 4.33 (dt, J = 6.2 Hz, H-9), 5.63 (dd, J = 15.3 Hz, H-10), 6.58 (dd, J = 15.3 Hz, H-11).
  • MS/MS : MRM transition m/z 311 → 185 (9-HpODE) and 311 → 113 (13-HpODE).

Comparative Data on Preparation Methods

Method Enzyme/Conditions Temperature pH Yield (%) Purity (%) Reference
Soybean LOX 4.2 mg/mL, borate buffer 25°C 9.0 95 85
Potato LOX 5 kU, phosphate buffer 20°C 6.3 90 95
Enhygromyxa 9S-LOX 0.5 mg/mL, Tris-HCl 25°C 7.5 95 98
Autoxidation 40°C, dark 40°C N/A 10 70

Challenges and Optimization Strategies

  • Regioisomeric Control : Use of chiral columns (e.g., Chiralpak AD-H) to resolve 9-HpODE and 13-HpODE.
  • Stability : Storage at −80°C under nitrogen to prevent decomposition.
  • Scalability : Immobilized LOX systems increase reusability (e.g., LOX-crosslinked enzyme aggregates).

Applications and Relevance

  • Biomarker Studies : 9-HpODE serves as a marker for oxidative stress in atherosclerosis and diabetes.
  • Synthetic Precursor : Reduced to 9-HODE, a PPARγ/TRPV1 modulator.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-hydroperoxy-(10E,12Z)-octadecadienoate
Reactant of Route 2
9-hydroperoxy-(10E,12Z)-octadecadienoate

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